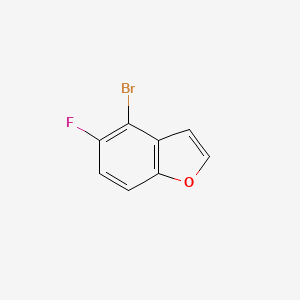

4-溴-5-氟苯并呋喃

描述

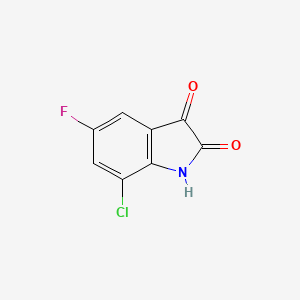

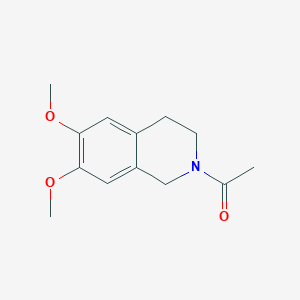

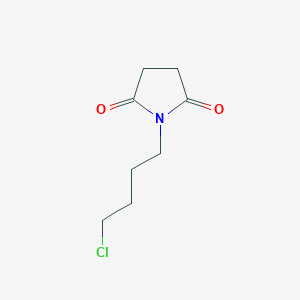

4-Bromo-5-fluorobenzofuran (4-BrF-5-FBF) is an interesting and unique compound that has been studied extensively in recent years. It is a member of the benzofuran family and is composed of a bromine atom and a fluorine atom bonded to a benzene ring. 4-BrF-5-FBF has many applications in both industrial and scientific research, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments are all important topics of study.

科学研究应用

还原脱卤和水解脱卤

研究表明,某些细菌菌株(如反硝化碱杆菌 NTB-1)利用卤代化合物(包括 4-溴-5-氟苯并呋喃)作为碳源和能源。此过程涉及还原脱卤和水解脱卤,其中卤离子被释放并转化为危害较小的化合物,可能为卤代环境污染物提供生物修复策略 (van den Tweel, Kok, & de Bont, 1987)。

与亲核试剂的反应性

一项关于卤代苯并呋喃与亲核试剂(包括 4-溴-5-氟苯并呋喃)的反应性的研究揭示了化学反应机理的见解。这些发现对于开发有机化学中的新合成途径至关重要,特别是对于含卤素的化合物 (Monte, Sandri, Nunno, Florio, & Todesco, 1971)。

衍生物的合成

据报道,由 4-溴-2-氟甲苯合成 4-溴-2-甲氧基苯甲酸甲酯,涉及 4-溴-2-氟苯甲醛的溴化和水解。此过程突出了 4-溴-5-氟苯并呋喃衍生物在有机合成中的多功能性,在药物和材料科学中具有潜在应用 (陈炳河,2008)。

二氢呋喃衍生物中的配位柔顺性

对二氢呋喃腈衍生物(包括与 4-溴-5-氟苯并呋喃相关的化合物)的研究提供了对这些化合物的结构和化学性质的见解。此知识有利于开发新材料和药物 (Rajni Swamy 等人,2020)。

安全和危害

未来方向

Benzofuran compounds, including 4-Bromo-5-fluorobenzofuran, have potential applications in many aspects, making these substances potential natural drug lead compounds . They have attracted more and more attention of chemical and pharmaceutical researchers worldwide . Future research could focus on exploring the full therapeutic potential of these compounds for the treatment of various diseases .

作用机制

Target of Action

Benzofuran derivatives, in general, have been found to exhibit significant pharmacological properties

Mode of Action

The exact mode of action of 4-Bromo-5-fluorobenzofuran is currently unknown due to the lack of specific studies on this compound. It’s worth noting that benzofuran derivatives have been found to exhibit various biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The specific interactions of 4-Bromo-5-fluorobenzofuran with its targets and the resulting changes are subjects for future research.

Biochemical Pathways

It’s known that benzofuran derivatives can be involved in suzuki–miyaura coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . More research is needed to elucidate the specific biochemical pathways affected by 4-Bromo-5-fluorobenzofuran.

Result of Action

Benzofuran derivatives have been found to exhibit various biological activities

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. It’s worth noting that the storage temperature for 4-Bromo-5-fluorobenzofuran is recommended to be between 2-8°C , indicating that temperature could be a significant environmental factor affecting its stability.

生化分析

Biochemical Properties

Benzofuran compounds are known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Benzofuran compounds are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that benzofuran compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

属性

IUPAC Name |

4-bromo-5-fluoro-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrFO/c9-8-5-3-4-11-7(5)2-1-6(8)10/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPTQDIYJVPPMKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1OC=C2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,7-dihydro-2H-benzo[6,7]cyclohepta[1,2-c]pyridazin-3(5H)-one](/img/structure/B3034958.png)